molecular formula C10H10N2O2S B12525636 Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate CAS No. 683212-56-8

Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B12525636
CAS No.: 683212-56-8
M. Wt: 222.27 g/mol
InChI Key: FRQNRSGPMOZVBM-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a thiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate typically involves the condensation of thiophene derivatives with pyrrole intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines in the presence of an acid catalyst . Another method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyano ester and elemental sulfur .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as 2,5-dimethylthiophene and 3-methylthiophene.

    Pyrrole derivatives: Such as 2,5-dimethylpyrrole and 3-methylpyrrole.

Uniqueness

Methyl 3-amino-4-(thiophen-3-yl)-1H-pyrrole-2-carboxylate is unique due to its combination of a thiophene ring and a pyrrole ring, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of bioactive and functional materials .

Properties

CAS No.

683212-56-8

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 3-amino-4-thiophen-3-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-14-10(13)9-8(11)7(4-12-9)6-2-3-15-5-6/h2-5,12H,11H2,1H3

InChI Key

FRQNRSGPMOZVBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CSC=C2)N

Origin of Product

United States

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